3-(4-ethoxy-3-methoxyphenyl)-N'-[(E)-furan-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide
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Overview
Description
The compound contains several functional groups including an ethoxy group, a methoxy group, a furan ring, a pyrazole ring, and a carbohydrazide group. These groups could potentially contribute to the compound’s reactivity and properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the furan and pyrazole rings suggests that the compound may have a planar structure .Chemical Reactions Analysis
The chemical reactions that this compound undergoes would depend on the conditions and the reagents present. The ethoxy, methoxy, and carbohydrazide groups are all potentially reactive .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of ethoxy and methoxy groups could make the compound more soluble in organic solvents .Scientific Research Applications
Corrosion Inhibition
Research demonstrates the effectiveness of carbohydrazide-pyrazole compounds as corrosion inhibitors for mild steel in acidic solutions. These inhibitors exhibit high efficiency in protecting steel surfaces by forming a protective layer, which is confirmed through electrochemical methods and surface analysis techniques like FESEM, AFM, and XPS. This application is crucial for extending the life of metal components in industrial settings (Paul, Yadav, & Obot, 2020).
Antibacterial Activity
Synthesized compounds, including pyrazole derivatives, have shown promising antibacterial activities. The structural modification of these compounds, through the introduction of various substituents, contributes significantly to their antimicrobial properties, indicating their potential in developing new antibiotics (Aghekyan et al., 2020).
Molecular Docking and Spectroscopic Studies
Pyrazole carbohydrazide derivatives have been subjected to comprehensive molecular docking and spectroscopic studies to evaluate their potential as bioactive molecules. These studies include the evaluation of their anti-diabetic properties, indicating the versatility of these compounds in medicinal chemistry (Karrouchi et al., 2021).
Antimicrobial and Auxin Activities
The synthesis and characterization of pyrazole derivatives have explored their use in agriculture, specifically as auxin (plant growth regulators) and for their antimicrobial properties against various pathogens. These applications suggest the potential of such compounds in enhancing agricultural productivity and managing plant diseases (Yue et al., 2010).
Mechanism of Action
Future Directions
properties
IUPAC Name |
3-(4-ethoxy-3-methoxyphenyl)-N-[(E)-furan-2-ylmethylideneamino]-1H-pyrazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O4/c1-3-25-16-7-6-12(9-17(16)24-2)14-10-15(21-20-14)18(23)22-19-11-13-5-4-8-26-13/h4-11H,3H2,1-2H3,(H,20,21)(H,22,23)/b19-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTERSNQHGJFKHJ-YBFXNURJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC=CO3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC=CO3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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